Ácido 1-(tiofeno-2-sulfonil)-piperidina-4-carboxílico

Descripción general

Descripción

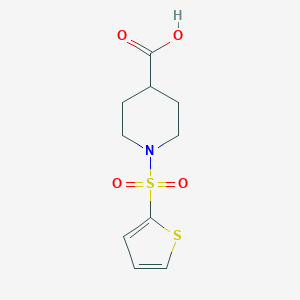

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is an organic compound that features a thiophene ring, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group

Aplicaciones Científicas De Investigación

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur.

Sulfonylation: The thiophene ring undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, favoring the C2 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as nitric acid for nitration, sulfur trioxide for sulfonation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitrothiophene, sulfonyl derivatives.

Mecanismo De Acción

The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to the thiophene ring.

Piperidine-4-carboxylic acid derivatives: Compounds with similar piperidine and carboxylic acid functionalities.

Uniqueness

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene, sulfonyl, piperidine, and carboxylic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃NO₄S₂

- Molecular Weight : Approximately 275.34 g/mol

- CAS Registry Number : 327971-19-7

The compound consists of a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxylic acid functional group, which contributes to its distinct chemical and biological properties.

The biological activity of 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group serves as an electrophile, facilitating reactions with nucleophiles. The piperidine ring may modulate the activity of receptors or enzymes, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory conditions.

- Analgesic Properties : Its interactions with pain pathways indicate potential use as a pain management agent, although specific studies are needed to confirm these effects.

- Antitumor Activity : Some derivatives of related compounds have shown promise in inhibiting tumor growth, warranting further investigation into the antitumor potential of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer unique properties not found in other compounds. A comparison with similar compounds is illustrated in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid | Contains a phenyl substituent | May exhibit different biological activities |

| 1-(Thien-2-ylsulfonyl)piperidine-4-carboxylic acid | Similar sulfonyl and carboxylic groups | Potentially different pharmacological profiles |

| 1-(Furanyl-2-sulfonyl)piperidine-4-carboxylic acid | Furanyl instead of thiophene | Different electronic properties affecting reactivity |

This comparison highlights the potential for diverse biological activities based on structural variations among related compounds .

Case Studies and Research Findings

Recent studies have explored the biological evaluation of various derivatives related to this compound:

- In Vitro Studies : Investigations into binding affinities and receptor interactions have been conducted to assess the compound's pharmacological profiles. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

- Animal Models : Preliminary animal studies suggest that derivatives may exhibit significant anti-inflammatory and analgesic effects, although further research is necessary to validate these findings in clinical settings.

- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the compound's efficacy by modifying structural components to enhance biological activity while minimizing side effects .

Propiedades

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327971-19-7 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.